(4-Isopropyl-3-methylphenyl)boronic acid
Description
Properties
CAS No. |
824390-17-2 |
|---|---|
Molecular Formula |
C10H15BO2 |
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |
InChI Key |
AALLJQCXECLAQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(C)C)C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Isopropyl 3 Methylphenyl Boronic Acid and Analogous Substituted Phenylboronic Acids
Traditional Preparative Approaches to Arylboronic Acids
Classical methods for preparing arylboronic acids typically involve the formation of a highly reactive arylmetal intermediate, which is then quenched with an electrophilic boron source.
One of the most established methods for synthesizing phenylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis. nih.govchemicalbook.comgeorganics.sk The process begins with the formation of the arylmetal species from a corresponding aryl halide. This nucleophilic intermediate then attacks the electrophilic boron atom of the borate ester (e.g., trimethyl borate or triisopropyl borate). The resulting boronic ester is subsequently hydrolyzed to yield the desired arylboronic acid. chemicalbook.comprepchem.comprepchem.com
The general sequence can be summarized as follows:
Formation of Arylmetal Reagent:
Ar-X + Mg → Ar-MgX (Grignard Reagent)
Ar-X + 2 Li → Ar-Li + LiX (Organolithium Reagent)
Reaction with Borate Ester:
Ar-M + B(OR)₃ → Ar-B(OR)₂ + MOR (where M = MgX or Li)
Hydrolysis:
Ar-B(OR)₂ + H₂O → Ar-B(OH)₂ + 2 ROH
While broadly applicable, this method can sometimes result in low yields due to the formation of side products. nih.gov
| Reagent Type | Starting Material | Boron Source | Typical Conditions | Ref. |
| Grignard Reagent | Aryl Bromide | Trimethyl borate or Triisopropyl borate | THF solvent, reaction at low temperature (-78 °C), followed by warming to room temperature and acidic workup. | prepchem.comprepchem.com |
| Organolithium | Aryl Bromide/Iodide | Trialkyl borate | Ethereal solvents, low temperatures (-78 °C to -60 °C) to maintain reagent stability. | georganics.skthieme-connect.com |
Lithium-halogen exchange is a powerful and rapid method for the preparation of aryllithium intermediates, particularly from aryl bromides and iodides. wikipedia.orgprinceton.edu This reaction is kinetically controlled and often proceeds much faster than competing side reactions, such as nucleophilic addition or proton transfer, especially at very low temperatures. thieme-connect.comharvard.edu Reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are commonly used to effect the exchange. ethz.ch
The reaction is an equilibrium process, but it is driven forward by the formation of the more stable aryllithium species. ethz.ch The rate of exchange follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.orgprinceton.edu To avoid side reactions and potential rearrangement, these reactions are typically conducted at extremely low temperatures, sometimes below -100 °C. thieme-connect.com
Once the aryllithium intermediate is formed, it is trapped in situ with a trialkyl borate, and the resulting boronate ester is hydrolyzed to the boronic acid. This one-pot, multi-step sequence is highly effective for producing substituted arylboronic acids. researchgate.netgoogle.com
| Step | Description | Key Reagents | Critical Parameter | Ref. |
| 1 | Lithium-Halogen Exchange | Aryl Bromide/Iodide, n-BuLi or t-BuLi | Low temperature (-78 °C to -110 °C) | thieme-connect.comresearchgate.net |
| 2 | Electrophilic Trapping | Triisopropyl borate | Maintained low temperature during addition | researchgate.netgoogle.com |
| 3 | Hydrolysis | Aqueous Acid (e.g., HCl) | Acidic quench to produce the final product | researchgate.net |
Transition-Metal-Catalyzed Borylation Strategies
To overcome the limitations of traditional methods, which often require harsh conditions and exhibit limited functional group tolerance, various transition-metal-catalyzed borylation reactions have been developed. These methods offer milder conditions and broader applicability.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of arylboronic acids and their esters. The Miyaura borylation reaction, for instance, couples aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or the more atom-economical tetrahydroxydiboron (B82485) (B₂(OH)₄). nih.govupenn.eduacs.org This approach is valued for its high efficiency and excellent functional group tolerance. nih.govorganic-chemistry.org
The catalytic cycle typically involves a Pd(0) species, and the reaction requires a base and a suitable ligand to stabilize the palladium center. A range of palladium precursors and ligands have been developed to improve catalyst activity and substrate scope, allowing for the borylation of even challenging substrates like sterically hindered aryl chlorides. acs.orgnih.gov The direct synthesis of arylboronic acids using B₂(OH)₄ is particularly advantageous as it avoids the need for a separate deprotection step. upenn.eduorganic-chemistry.org
| Catalyst System (Precursor/Ligand) | Boron Source | Substrate Scope | Key Advantages | Ref. |
| PdCl₂(CH₃CN)₂ / SPhos | Pinacol borane | Aryl/heteroaryl iodides, bromides, and chlorides | Highly efficient, low catalyst loading, short reaction times. | nih.gov |
| XPhos Preformed Pd Catalyst | Tetrahydroxydiboron (B₂(OH)₄) | Wide array of aryl chlorides, bromides, and triflates | Direct synthesis of boronic acids, avoids wasteful boron reagents. | upenn.eduacs.org |
| Pd(OAc)₂ / dppb | Aryl Anhydrides | Various aryl anhydrides | Base-free, excellent functional group tolerance. | organic-chemistry.org |
Nickel-catalyzed borylation has emerged as a cost-effective and powerful alternative to palladium-based systems. organic-chemistry.orgsemanticscholar.org Due to the lower cost of nickel, these methods are economically attractive for industrial applications. organic-chemistry.org Nickel catalysts have demonstrated high efficiency for the Miyaura borylation of aryl and heteroaryl halides using reagents like tetrahydroxydiboron (B₂(OH)₄). organic-chemistry.orgacs.orgnih.gov
These protocols often operate under mild conditions, including at room temperature, and show broad functional group tolerance, successfully borylating electron-rich, electron-poor, and heteroaromatic systems. organic-chemistry.orgacs.org Optimized catalyst systems, such as a combination of NiCl₂(dppp), PPh₃, and a base in ethanol, have been identified through high-throughput screening. nih.gov A key advantage is the direct production of boronic acids without requiring subsequent deprotection steps, which simplifies purification and improves atom economy. organic-chemistry.org
| Catalyst System | Boron Source | Temperature | Substrate Scope | Ref. |
| NiCl₂(dppp) / PPh₃ | Tetrahydroxydiboron (B₂(OH)₄) | Room Temperature to 80 °C | Aryl/heteroaryl halides and pseudohalides | organic-chemistry.orgnih.gov |
| Ni(COD)₂ / ICy·HCl | N/A (C-N cleavage) | N/A | sp² and sp³ C-N bonds | organic-chemistry.org |
In addition to palladium and nickel, other transition metals like copper and rhodium have been successfully employed to catalyze borylation reactions.
Copper-mediated borylation provides a simple and effective pathway to arylboronates from aryl halides. nih.gov These reactions can proceed smoothly under mild conditions, sometimes even at room temperature and without the need for a specialized ligand. nih.govresearchgate.net Copper catalysis is compatible with a variety of functional groups and has been applied to alkyl, alkenyl, and aryl halides using diboron reagents. rsc.org More recently, copper-catalyzed methods have been extended to the borylation of aryl carboxylic acids, which involves a decarboxylative C-B bond formation. thieme-connect.com
Rhodium-mediated borylation is another valuable tool. Rhodium catalysts can efficiently mediate the Suzuki-Miyaura type cross-coupling of arylboron compounds with aryl halides. acs.org Furthermore, rhodium is well-known for its ability to catalyze C-H activation, enabling the direct borylation of aromatic and aliphatic C-H bonds, which represents a highly atom-economical approach. wikipedia.orgnih.gov While distinct from the borylation of aryl halides, these C-H functionalization strategies highlight the versatility of rhodium in forming C-B bonds. nih.govresearchgate.net
Directed C-H Borylation Methodologies
Directed C-H borylation has emerged as a powerful tool for the regioselective synthesis of arylboronic acids. This strategy utilizes a directing group on the aromatic substrate to guide a transition metal catalyst to a specific C-H bond, typically in the ortho position, for borylation. This approach offers a significant advantage over classical methods where steric and electronic factors of the substrate dictate the position of borylation, often leading to mixtures of isomers.
Iridium and rhodium complexes are the most common catalysts employed in these transformations. The choice of ligand is crucial for the efficiency and selectivity of the reaction. For instance, iridium-catalyzed C-H borylation often utilizes bipyridine-based ligands. The directing group, which can be a variety of functionalities such as amides, ethers, or amines, coordinates to the metal center, positioning the catalyst for selective C-H activation.
While direct experimental data for the C-H borylation of 1-isopropyl-2-methylbenzene to yield (4-isopropyl-3-methylphenyl)boronic acid is not extensively reported in the literature, the principles of directed C-H borylation can be applied to predict a viable synthetic route. A hypothetical precursor, such as a derivative of 2-isopropyl-1-methylbenzene containing a directing group at a suitable position, could undergo regioselective borylation.
Table 1: Examples of Directed C-H Borylation of Aromatic Compounds
| Catalyst System | Directing Group | Substrate | Product | Yield (%) | Reference |
| [Ir(OMe)(cod)]₂ / dtbpy | Amide | N-Aryl-benzamide | Ortho-borylated N-Aryl-benzamide | >90 | rsc.org |
| [Rh(cod)Cl]₂ / PPh₃ | Carbonyl | 2-Phenylacetophenone | Ortho-borylated 2-phenylacetophenone | 85 | N/A |
| [Ir(cod)Cl]₂ / dtbpy | Hydroxyl | Phenol (B47542) | Ortho-borylated phenol | 95 | rsc.org |
Note: This table presents examples of directed C-H borylation on analogous aromatic systems to illustrate the methodology's potential for synthesizing substituted phenylboronic acids.
The regioselectivity of these reactions is a key feature. For substrates with multiple C-H bonds, the directing group's ability to form a stable cyclometalated intermediate dictates the site of borylation, overriding the inherent electronic and steric biases of the aromatic ring. This level of control is particularly valuable for the synthesis of complex, polysubstituted aromatic compounds.
Metal-Free Synthetic Routes to this compound
In recent years, the development of metal-free synthetic methods has gained significant traction due to the desire to avoid residual metal contamination in final products, particularly in pharmaceutical applications. For the synthesis of arylboronic acids, several metal-free strategies have emerged, primarily focusing on the borylation of aryl halides or the functionalization of other boron-containing reagents.
One prominent metal-free approach involves the photoinduced borylation of aryl halides. nih.gov This method typically utilizes a photosensitizer to generate an aryl radical from an aryl halide (e.g., 4-bromo-1-isopropyl-2-methylbenzene), which then reacts with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) to form the corresponding arylboronate ester. These reactions are often performed under mild conditions and exhibit good functional group tolerance.
Another metal-free strategy involves the reaction of organolithium or Grignard reagents, derived from aryl halides, with borate esters. For instance, 4-bromo-1-isopropyl-2-methylbenzene (B2474422) could be treated with magnesium to form the corresponding Grignard reagent. Subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup, would yield this compound. While this method is conceptually straightforward, the synthesis of the Grignard reagent from sterically hindered aryl halides can sometimes be challenging.
A patent describes a method for preparing 3,5-difluoro-4-methylphenylboronic acid, which involves the reaction of 4-bromo-2,6-difluorotoluene with n-butyllithium at low temperature, followed by the addition of triisopropyl borate. google.com This highlights the utility of organolithium intermediates in the synthesis of substituted phenylboronic acids.
Table 2: Comparison of Metal-Free Borylation Methods
| Method | Starting Material | Reagents | Key Features |
| Photoinduced Borylation | Aryl Halide | Diboron reagent, photosensitizer, light | Mild conditions, good functional group tolerance |
| Grignard/Organolithium Route | Aryl Halide | Mg or organolithium reagent, trialkyl borate | Well-established, suitable for various substrates |
| Diazonium Salt Borylation | Aryl Amine | NaNO₂, HBF₄, then reduction | Access from readily available anilines |
Note: This table provides an overview of common metal-free approaches applicable to the synthesis of substituted arylboronic acids.
Derivatization and Functionalization Strategies of Precursor Boronic Acids
The synthesis of this compound can also be envisioned through the derivatization of a pre-existing, simpler boronic acid. This approach can be particularly useful when the desired substitution pattern is difficult to achieve directly.
One such strategy involves the functionalization of a simpler phenylboronic acid, for example, 3-methylphenylboronic acid. tcichemicals.com Introducing an isopropyl group at the 4-position could potentially be achieved through a Friedel-Crafts alkylation reaction. However, the boronic acid group is sensitive to the Lewis acidic conditions typically employed in Friedel-Crafts reactions, which could lead to protodeboronation or other side reactions. Therefore, protection of the boronic acid moiety, for instance as a boronate ester, would likely be necessary.
Alternatively, a cross-coupling reaction could be employed. For example, a dihalosubstituted benzene (B151609) could be selectively borylated at one position, followed by a subsequent cross-coupling reaction to introduce the second substituent. The Suzuki-Miyaura cross-coupling reaction, which utilizes arylboronic acids, is a cornerstone of modern organic synthesis. While typically used to form C-C bonds between two aromatic rings, variations of this reaction could potentially be adapted for the introduction of alkyl groups.
Table 3: Potential Derivatization Strategies for Substituted Phenylboronic Acids
| Precursor Boronic Acid | Target Functionalization | Potential Reaction | Key Considerations |
| 3-Methylphenylboronic acid | Introduction of an isopropyl group | Friedel-Crafts alkylation | Protection of the boronic acid group is likely required. |
| 4-Bromophenylboronic acid | Introduction of isopropyl and methyl groups | Sequential cross-coupling reactions | Requires careful control of reaction conditions for selectivity. |
| Unsubstituted Phenylboronic acid | Introduction of both isopropyl and methyl groups | Stepwise electrophilic aromatic substitution | Regioselectivity can be challenging to control. |
Note: This table outlines hypothetical derivatization strategies that could be explored for the synthesis of this compound.
Mechanistic Investigations of Carbon Boron Bond Transformations Involving 4 Isopropyl 3 Methylphenyl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The first step in the catalytic cycle is the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) species, typically generated in situ from a palladium precursor. This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new arylpalladium(II) halide complex. nih.gov The reaction rate and mechanism are highly dependent on the nature of the halide, the electronic and steric properties of the phosphine (B1218219) ligands on the palladium, and the aryl halide itself. illinois.edu
Kinetic studies have shown that the number of phosphine ligands coordinated to the palladium complex during the irreversible step of oxidative addition is influenced more by the halide than by the steric bulk of the ligands. illinois.edu For instance, with different phenyl halides (PhX), the mechanism adapts:
PhI: The rate-limiting step typically involves a bisphosphine species, L₂Pd(0). illinois.edu
PhBr: The irreversible step also tends to proceed via a bisphosphine species. illinois.edu
PhCl: This reaction often occurs from a monophosphine species, LPd(0), which is formed by ligand dissociation from the L₂Pd(0) complex. illinois.edu
The reactivity trend for aryl halides in this step is generally I > Br > Cl. nih.gov The table below summarizes the relative rates of oxidative addition for different aryl halides, a trend that would be followed in reactions involving (4-Isopropyl-3-methylphenyl)boronic acid.
| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Reacting Palladium Species |
|---|---|---|
| Ar-I | Fastest | L₂Pd(0) |
| Ar-Br | Intermediate | L₂Pd(0) |
| Ar-Cl | Slowest | LPd(0) |
The transmetallation step, involving the transfer of the organic moiety from boron to palladium, is arguably the most complex and debated part of the Suzuki-Miyaura reaction. nih.govrsc.org This step requires the presence of a base, and two primary pathways have been proposed and investigated: the boronate pathway (Path A) and the oxo-palladium pathway (Path B). nih.govresearchgate.netacs.org
In the boronate pathway, the base (e.g., OH⁻) first reacts with the boronic acid, in this case, this compound, to form a more nucleophilic tetracoordinate boronate species, [(4-iPr-3-MeC₆H₃)B(OH)₃]⁻. nih.govresearchgate.net This activated boronate then attacks the arylpalladium(II) halide complex (formed during oxidative addition), displacing the halide ligand to generate a key intermediate containing a Pd-O-B linkage, which subsequently undergoes intramolecular transfer of the aryl group from boron to palladium. acs.org While plausible, studies have shown that under many standard Suzuki-Miyaura conditions (weak base, aqueous solvent), the reaction between an aryl boronate and an arylpalladium halide complex can be prohibitively slow. nih.gov However, specific conditions, such as the use of potassium trimethylsilanolate (TMSOK) as the base under anhydrous conditions, have been demonstrated to proceed via this boronate mechanism. nih.gov
The oxo-palladium pathway proposes an alternative role for the base. Here, the base first reacts with the arylpalladium(II) halide complex to form a more nucleophilic arylpalladium(II) hydroxide (B78521) complex (Ar-Pd-OH). nih.govacs.org This palladium hydroxide species then reacts with the neutral this compound. nih.gov This acid-base reaction is thought to form the same critical Pd-O-B linked intermediate as in the boronate pathway, which then facilitates the aryl transfer. acs.org Extensive mechanistic studies, including stoichiometric reactions between isolated palladium and boron species, provide strong evidence that this pathway is dominant in catalytic reactions conducted with weak bases in aqueous solvent mixtures. nih.govillinois.edu The reaction of the palladium hydroxo complex with the boronic acid is significantly faster than the reaction of the palladium halide complex with the corresponding trihydroxyborate. nih.govresearchgate.net
For decades, the intermediates containing the crucial Pd-O-B linkage, hypothesized in both major transmetallation pathways, remained elusive due to their transient nature. illinois.edu However, the use of low-temperature rapid injection NMR spectroscopy has enabled the direct observation, detection, and characterization of these pre-transmetallation intermediates. illinois.edu These studies have identified two distinct types of intermediates containing the Pd-O-B linkage:
Tricoordinate Boronic Acid Complex (6-B-3): This intermediate features a neutral, tricoordinate boron atom linked to the palladium center via an oxygen bridge. acs.orgillinois.edu
Tetracoordinate Boronate Complex (8-B-4): In this species, the boron atom is tetracoordinate and anionic, forming a boronate that is similarly linked to the palladium through an oxygen atom. acs.orgillinois.edu
Both of these structurally characterized intermediates have been shown to be kinetically competent to undergo transmetallation and lead to the cross-coupled product. illinois.edu The specific intermediate that forms can depend on factors such as the steric and electronic properties of the ligands on the palladium center. acs.org
Kinetic analysis has been instrumental in distinguishing between the proposed transmetallation pathways and understanding the factors that influence the rate of aryl transfer. Stoichiometric experiments have provided compelling evidence for the dominance of the oxo-palladium pathway under typical conditions by comparing the rates of the constituent reactions. nih.gov
| Reactants | Pathway | Relative Rate |
|---|---|---|
| ArPd(L)₂OH + Ar'B(OH)₂ | Oxo-Palladium (Path B) | Fast |
| ArPd(L)₂X + [Ar'B(OH)₃]⁻ | Boronate (Path A) | Slow |
Furthermore, kinetic studies have revealed that the structure of the organoboron species plays a significant role in the rate of transmetallation. It has been observed that certain boronic esters can transfer their organic groups directly to palladium without prior hydrolysis, and in some cases, at a much faster rate than the corresponding boronic acid. nih.govillinois.edu For example, a glycol arylboronate ester was found to transfer its organic group approximately 25 times faster than the analogous arylboronic acid. illinois.edu This rate enhancement is attributed to the electronic properties of the oxygen atoms in the boronic ester, which influence both the ability to create a vacant coordination site on the palladium and the nucleophilicity of the ipso-carbon bound to boron. nih.gov
Reductive Elimination in Product Formation
The final step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is reductive elimination. libretexts.org This step involves the formation of the new carbon-carbon bond and the regeneration of the catalytically active Pd(0) species. After the transmetalation step, where the (4-isopropyl-3-methylphenyl) group is transferred from boron to the palladium center, a diorganopalladium(II) complex is formed. This intermediate, bearing both the (4-isopropyl-3-methylphenyl) group and the organic group from the coupling partner, undergoes reductive elimination.
The precise mechanism of reductive elimination can be influenced by the nature of the ligands and the steric and electronic properties of the organic groups attached to the palladium. Generally, a cis-arrangement of the two organic groups is required for the reaction to proceed. The process is thought to involve the concerted breaking of the two palladium-carbon bonds and the simultaneous formation of the new carbon-carbon bond.
Role of Ancillary Ligands and Basic Additives
Ancillary ligands and basic additives play crucial roles in the catalytic cycle of cross-coupling reactions involving arylboronic acids.
Ancillary Ligands: Phosphine-based ligands are commonly employed and are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. nih.gov The steric bulk and electronic properties of the ligand influence both the oxidative addition and reductive elimination steps. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition of aryl halides and facilitate the final reductive elimination step. nih.gov The coordination of the ligand to the palladium center affects the geometry and electron density of the metal, thereby influencing the rates and efficiencies of the individual steps in the catalytic cycle.
Basic Additives: A base is a critical component in Suzuki-Miyaura coupling reactions. organic-chemistry.org Its primary role is to activate the boronic acid, making it more nucleophilic and facilitating the transmetalation step. organic-chemistry.orgscilit.com The base reacts with the boronic acid to form a more reactive boronate species (e.g., [ArB(OH)3]⁻). scilit.comresearchgate.net This boronate is more capable of transferring its organic group to the palladium center than the neutral boronic acid. The choice of base (e.g., carbonates, phosphates, hydroxides) and solvent can significantly impact the reaction rate and yield. researchgate.net In some cases, the base can also influence the regeneration of the active catalyst. nih.gov
| Component | Role in Catalytic Cycle |
| Ancillary Ligands (e.g., Phosphines) | Stabilize Pd(0) catalyst, Modulate electronic and steric environment of Pd, Facilitate oxidative addition and reductive elimination. nih.gov |
| Basic Additives (e.g., K₂CO₃, Cs₂CO₃) | Activate boronic acid to form a more nucleophilic boronate species, Facilitate the crucial transmetalation step. organic-chemistry.orgscilit.com |
Copper-Catalyzed Cross-Coupling Mechanisms
Copper-catalyzed cross-coupling reactions of organoboron compounds have emerged as a valuable alternative to palladium-catalyzed systems. rsc.org These reactions often proceed under different mechanistic paradigms.
Oxidative Cross-Coupling Pathways
In some copper-catalyzed reactions, the mechanism is believed to proceed through an oxidative cross-coupling pathway. This can involve the formation of an organocopper intermediate via transmetalation of the (4-isopropyl-3-methylphenyl) group from boron to a copper catalyst. nih.gov The subsequent steps can be complex and may involve different oxidation states of copper. For instance, a Cu(I) species might undergo transmetalation with the boronic acid, followed by an oxidative process to a Cu(III) intermediate, which then undergoes reductive elimination to form the cross-coupled product and regenerate a Cu(I) catalyst. nih.gov The specifics of these pathways are highly dependent on the reaction conditions, including the copper source, ligands, and oxidants used.
Single-Electron Transfer Processes
Single-electron transfer (SET) mechanisms have also been proposed for certain copper- and other transition-metal-catalyzed reactions involving organoboron reagents. nih.gov In an SET pathway, an electron is transferred from a donor to an acceptor, generating radical intermediates. In the context of this compound, a copper catalyst could facilitate the generation of a (4-isopropyl-3-methylphenyl) radical. This radical could then participate in the bond-forming step. SET mechanisms are distinct from the traditional two-electron pathways (oxidative addition, transmetalation, reductive elimination) and can explain the formation of products observed in certain coupling reactions that are not easily rationalized by other mechanisms.
Rhodium-Catalyzed Reactions
Rhodium catalysts are effective for specific transformations of arylboronic acids, most notably hydroarylation reactions.
Hydroarylation Mechanisms
Rhodium-catalyzed hydroarylation involves the addition of a C-H bond of an arene across a C-C multiple bond. When using an arylboronic acid, the reaction is more accurately described as the addition of an aryl group and a hydrogen atom. The currently accepted mechanism for the rhodium-catalyzed hydroarylation of alkenes or alkynes with arylboronic acids involves several key steps. nih.govresearchgate.net
First, a rhodium(I) precursor reacts with the arylboronic acid in a transmetalation step to form an aryl-rhodium(I) intermediate. nih.govnih.gov This species then undergoes insertion of the alkene or alkyne into the rhodium-aryl bond. The final step is often a protonolysis, where a proton source (which can be water or an alcohol) cleaves the rhodium-carbon bond, delivering the hydroarylated product and regenerating a rhodium-hydroxo or rhodium-alkoxo species that can re-enter the catalytic cycle. researchgate.netdiva-portal.org The presence of a protic solvent is often crucial for the efficiency of these reactions. nih.gov
Transition-Metal-Free Carbon-Heteroatom Bond Formations
Recent advancements have led to a surge in transition-metal-free methods for forming carbon-heteroatom bonds from arylboronic acids. elsevierpure.comnih.gov These approaches are attractive due to their potential for reduced cost, lower toxicity, and simplified purification procedures compared to their metal-catalyzed counterparts. The inherent Lewis acidity of the boron atom in this compound is central to these transformations, allowing for the formation of a reactive tetracoordinate "ate" complex upon interaction with a nucleophile. nih.gov This activation step is the gateway to a variety of functionalization pathways.
The conversion of arylboronic acids to phenols through oxidative carbon-boron bond cleavage is a fundamental transformation. In the absence of transition metals, this is often achieved using various oxidizing agents. A widely accepted general mechanism involves the initial interaction of the boronic acid with a nucleophilic oxidant.
For this compound, the process can be initiated by an oxidant such as a hydroperoxide anion (generated from hydrogen peroxide) or an N-oxide. organic-chemistry.orgnih.gov The nucleophilic oxygen atom attacks the vacant p-orbital of the boron atom, forming a tetracoordinate boronate intermediate. This is followed by a 1,2-aryl migration, where the (4-isopropyl-3-methylphenyl) group moves from the boron to the adjacent oxygen atom, a step that is often rate-limiting. nih.gov This migration occurs with retention of the aryl group's configuration. The resulting boronate ester is then hydrolyzed to yield 4-isopropyl-3-methylphenol (B166981) and boric acid. nih.gov
Recent developments have highlighted the use of N-oxides for a rapid and mild hydroxylation of arylboronic acids at room temperature. organic-chemistry.orgnih.gov This method is notable for its broad functional group tolerance. The proposed mechanism involves the nucleophilic attack of the N-oxide on the boronic acid, leading to an intermediate that facilitates the aryl migration from boron to the oxygen atom. nih.gov
Another environmentally conscious approach is the aerobic oxidation of arylboronic acids. rsc.org These reactions can be promoted by catalysts like quinones or aminothiols, or proceed via electrochemical methods, converting the boronic acid to the corresponding phenol (B47542) under an atmosphere of air or oxygen. nih.gov
Table 1: Proposed Mechanistic Steps for Oxidative Hydroxylation of this compound with an N-oxide
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of the N-oxide on the boron atom of this compound. | Tetracoordinate boronate "ate" complex. |
| 2 | 1,2-Aryl migration of the (4-isopropyl-3-methylphenyl) group from boron to the oxygen atom. | Boronate ester intermediate. |
| 3 | Hydrolysis of the boronate ester. | 4-Isopropyl-3-methylphenol and boric acid. |
Beyond two-electron pathways, this compound can also participate in reactions via single-electron transfer (SET) mechanisms, serving as a precursor to the 4-isopropyl-3-methylphenyl radical. This transformation is typically achieved through oxidative carbon–boron bond cleavage using specific catalytic systems that promote radical formation. rsc.org
Catalytic systems such as manganese(III) acetate, silver(I)/persulfate, and iron(II or III)/persulfate have proven effective in generating aryl radicals from arylboronic acids. rsc.org The general process is believed to involve the oxidation of the boronic acid to generate a boron-centered radical, which then undergoes rapid fragmentation to release the aryl radical.
Once formed, the 4-isopropyl-3-methylphenyl radical can be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These radical-mediated reactions offer a complementary approach to traditional polar reactions, enabling transformations that might be challenging to achieve otherwise. Recent studies have explored radical aryl migration from boron to carbon within boronate complexes, expanding the synthetic utility of these radical pathways. nih.govacs.org
Ipso-functionalization refers to the substitution of the boronic acid moiety with another functional group at the same carbon atom. In transition-metal-free systems, this process is fundamentally enabled by the formation of a tetracoordinate "ate" complex, which activates the C–B bond for cleavage and subsequent functionalization. nih.gov
The general mechanism for the ipso-functionalization of this compound with an electrophile containing a leaving group (E-LG) can be outlined as follows:
Activation: A Lewis base or the nucleophilic part of the reagent coordinates to the boron atom of the boronic acid, forming a more nucleophilic tetracoordinate "ate" complex.
Aryl Migration: The electron-rich (4-isopropyl-3-methylphenyl) group undergoes a 1,2-migration from the boron to an electrophilic center on the attacking reagent. This migration is facilitated by the increased electron density on the boron in the "ate" complex.
Cleavage: The bond between the electrophile and its leaving group is cleaved, and the desired ipso-substituted product is formed, along with a boron-containing byproduct.
A prime example of this is the amination of arylboronic acids. The reaction of this compound with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine proceeds via a facile 1,2-aryl migration mechanism. nih.govscispace.comorganic-chemistry.org Density functional theory calculations have shown that the presence of electron-withdrawing groups on the aminating agent's leaving group is crucial for lowering the energy barrier of this migration step. scispace.comorganic-chemistry.org This approach allows for the synthesis of primary anilines under mild, metal-free conditions. elsevierpure.com
Table 2: General Mechanistic Scheme for Ipso-Functionalization
| Step | Reagent Type | Key Transformation |
| Activation | Lewis Base/Nucleophile | Formation of a tetracoordinate boronate "ate" complex of this compound. |
| Migration | Electrophile-Leaving Group | 1,2-migration of the (4-isopropyl-3-methylphenyl) group from boron to the electrophilic atom. |
| Product Formation | - | Cleavage of the leaving group to yield the ipso-functionalized product. |
The reactivity of this compound is intrinsically linked to the electronic nature of its boron center. The primary activation pathway in the context of transition-metal-free carbon-heteroatom bond formation is the conversion of the trigonal, sp²-hybridized boronic acid into a tetracoordinate, sp³-hybridized "ate" complex. nih.gov This is achieved through coordination with a Lewis base, which increases the electron density on the boron atom and enhances the migratory aptitude of the aryl group.
Conversely, deactivation pathways can limit the efficiency of these transformations. One significant deactivation route is protodeboronation, where the carbon-boron bond is cleaved by a proton source to yield the corresponding arene (in this case, 3-isopropyl-1-methylbenzene). This side reaction is often competitive, particularly under acidic conditions or in the presence of protic solvents.
Another deactivation pathway is the formation of unreactive boroxines, which are cyclic trimers of boronic acids formed through dehydration. While this process is reversible, the formation of stable boroxines can sequester the active monomeric boronic acid from the reaction mixture.
Furthermore, the inherent oxidative instability of boronic acids can be considered a deactivation pathway if the desired transformation is not an oxidation. nih.gov Uncontrolled oxidation can lead to the formation of the corresponding phenol as a byproduct. The rate of this oxidation can be influenced by the electronic properties of the aryl group and the reaction conditions.
Computational Chemistry and Theoretical Approaches for 4 Isopropyl 3 Methylphenyl Boronic Acid Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a principal method for investigating the complex reaction mechanisms involving arylboronic acids. For reactions such as the Suzuki-Miyaura coupling, DFT calculations can map out the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination.
In the context of (4-Isopropyl-3-methylphenyl)boronic acid, DFT studies, by analogy with other arylboronic acids, would focus on the crucial transmetalation step. This step involves the transfer of the 4-isopropyl-3-methylphenyl group from the boron atom to the palladium center. Theoretical investigations can clarify the nature of the active boron species, for instance, whether the boronic acid itself or a boronate species (formed by the reaction with a base) is the primary participant. DFT calculations can also elucidate the role of the solvent and the specific ligands on the palladium catalyst in facilitating this process. By calculating the energies of intermediates and transition states, a detailed, step-by-step mechanism can be constructed, offering insights that are often difficult to obtain through experimental means alone.
Modeling of Transition States and Catalytic Intermediates
The fleeting nature of transition states and many catalytic intermediates makes their direct experimental observation challenging. Computational modeling provides a virtual window into the geometry and energetics of these transient species. For reactions involving this compound, DFT can be employed to locate and characterize the transition state structures for each elementary step of a catalytic cycle.
For example, in a Suzuki-Miyaura coupling, the transition state for the transmetalation of the 4-isopropyl-3-methylphenyl group would be a key focus. Computational models can reveal the precise arrangement of the boronic acid, the palladium complex, and the base at the energetic peak of the reaction pathway. Analysis of these structures can provide critical information about bond-breaking and bond-forming processes. The calculated vibrational frequencies can confirm the nature of the stationary points on the potential energy surface, with a single imaginary frequency being characteristic of a true transition state.
Table 1: Hypothetical Geometric Parameters of a Modeled Transmetalation Transition State
| Parameter | Value (Å) |
| Pd-C (aryl) distance | 2.5 |
| B-C (aryl) distance | 1.8 |
| Pd-O (base) distance | 2.1 |
| B-O (base) distance | 1.5 |
Note: This data is illustrative and based on general findings for Suzuki-Miyaura reaction transition states.
Thermodynamic and Kinetic Profiling of Reaction Pathways
Thermodynamic calculations, such as changes in Gibbs free energy (ΔG), indicate the spontaneity of each step, while kinetic parameters, primarily the activation energy (Ea), determine the rate of each transformation. For instance, comparing the activation energies for competing reaction pathways can explain observed selectivities. This information is invaluable for optimizing reaction conditions to favor the desired product.
Table 2: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction Pathway
| Reaction Step | ΔG (kcal/mol) | Ea (kcal/mol) |
| Oxidative Addition | -15.2 | 12.5 |
| Transmetalation | -5.7 | 18.3 |
| Reductive Elimination | -25.0 | 8.1 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from computational profiling.
Electronic Structure and Bonding Analyses of Boron Species
The reactivity of this compound is intrinsically linked to its electronic structure. Computational methods can provide a detailed picture of the electron distribution and bonding within the molecule and its derivatives. Analyses such as Natural Bond Orbital (NBO) theory can be used to understand the nature of the carbon-boron bond, the hybridization of the boron atom, and the charge distribution across the molecule.
These analyses can reveal the electrophilic or nucleophilic character of different atomic sites, which is crucial for understanding how the molecule interacts with other reagents. For example, understanding the electronic changes that occur upon coordination of a base to the boron atom can explain the enhanced reactivity of the resulting boronate species in transmetalation. The analysis of electronic transitions can also be performed, often showing that the S0→S1 transition involves electron transfer from the HOMO to the LUMO.
Prediction of Reactivity and Selectivity in Catalytic Systems
A key goal of computational chemistry is to predict the outcome of reactions, thereby guiding experimental work. By building and validating computational models, it is possible to predict the reactivity and selectivity of this compound in various catalytic systems. For instance, different ligands on a palladium catalyst can be computationally screened to predict which will afford the highest yield or selectivity for a particular transformation.
Computational models can also be used to understand the origins of stereoselectivity or regioselectivity in reactions. By comparing the energies of transition states leading to different products, the preferred reaction pathway can be identified. These predictive capabilities are becoming increasingly important in the rational design of new catalysts and the optimization of synthetic methodologies.
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 4 Isopropyl 3 Methylphenyl Boronic Acid and Its Derivatives
Mass Spectrometry (MS)
Laser Desorption Ionization Time-of-Flight (LDI-ToF) Mass Spectrometry
Laser Desorption Ionization Time-of-Flight (LDI-ToF) mass spectrometry is a powerful technique for the analysis of organoboron compounds, including (4-isopropyl-3-methylphenyl)boronic acid. This soft ionization method allows for the determination of molecular weight and the study of fragmentation patterns with high sensitivity. In LDI-ToF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules.
For this compound, LDI-ToF mass spectrometry can be expected to reveal the molecular ion peak, as well as characteristic fragments resulting from the loss of hydroxyl groups or the isopropyl and methyl substituents. The fragmentation patterns can provide valuable information about the stability of the molecule and the relative bond strengths.
Table 1: Expected LDI-ToF Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
| [M+H]+ | 179.12 | Protonated molecular ion |
| [M-OH]+ | 161.11 | Loss of a hydroxyl group |
| [M-H2O]+ | 161.11 | Loss of water |
| [M-C3H7]+ | 135.08 | Loss of the isopropyl group |
Note: The observed m/z values may vary slightly depending on the instrument and experimental conditions.
X-ray Crystallography for Organometallic Complexes and Boronate Adducts
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. wikipedia.org For this compound, this technique can be used to study the solid-state structure of the free boronic acid, as well as its derivatives, such as organometallic complexes and boronate adducts.
The crystal structure of this compound would reveal details about intermolecular interactions, such as hydrogen bonding between the boronic acid moieties, which often leads to the formation of dimers or extended networks in the solid state. When complexed with a transition metal or forming a boronate ester, X-ray crystallography provides precise information on bond lengths, bond angles, and the coordination geometry around the boron and metal centers. This information is critical for understanding the steric and electronic effects of the isopropyl and methyl substituents on the phenyl ring.
Table 2: Hypothetical Crystallographic Data for a Palladium Complex of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| C-B bond length (Å) | 1.56 |
| B-O bond lengths (Å) | 1.37, 1.38 |
| Pd-C bond length (Å) | 2.05 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystal structure analysis.
Electrochemical Methods
Electrochemical techniques are employed to investigate the redox properties of molecules, providing insights into their electronic structure and reactivity.
Cyclic voltammetry (CV) is a widely used electrochemical method to study the oxidation and reduction processes of a species. For this compound, CV can be used to determine its oxidation potential. The presence of the electron-donating isopropyl and methyl groups on the phenyl ring is expected to lower the oxidation potential compared to unsubstituted phenylboronic acid.
The cyclic voltammogram would show an anodic peak corresponding to the oxidation of the molecule. The potential at which this peak occurs provides information about the ease of removing an electron from the aromatic system. This data is valuable for understanding the reactivity of the compound in reactions involving electron transfer, such as certain cross-coupling reactions.
Table 3: Expected Cyclic Voltammetry Data for this compound
| Parameter | Expected Value |
| Oxidation Potential (Epa) vs. Ag/AgCl | +1.1 V |
| Reduction Potential (Epc) | Not typically observed |
| ΔEp (Epa - Epc) | - |
| Scan Rate | 100 mV/s |
Note: The expected values are based on data for similar alkyl-substituted phenylboronic acids and may vary depending on the solvent and electrolyte used.
In-situ Spectroscopic Techniques
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable mechanistic information without the need for isolating intermediates.
In-situ Raman spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction. rsc.org By tracking the vibrational modes of reactants, intermediates, and products, the kinetics and mechanism of the reaction can be elucidated.
Key vibrational bands to monitor would include the C-B stretching mode of the boronic acid, the C-X (X = halogen) stretching mode of the coupling partner, and the C-C stretching modes of the biaryl product. The appearance and disappearance of specific Raman peaks over time allow for the determination of reaction rates and the identification of any transient species.
Table 4: Key Raman Shifts for Monitoring a Suzuki-Miyaura Reaction
| Species | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| This compound | C-B stretch | ~1350 |
| Aryl Halide | C-X stretch | Varies with halogen |
| Biaryl Product | C-C inter-ring stretch | ~1280 |
Note: The exact positions of the Raman shifts can be influenced by the solvent and other reaction components.
UV-Vis spectroscopy can be employed for the in-situ detection of intermediates in reactions involving this compound, particularly in catalytic cycles where colored transition metal complexes are formed. researchgate.net The formation and consumption of these intermediates can be followed by monitoring changes in the absorbance at specific wavelengths.
In a palladium-catalyzed cross-coupling reaction, for example, the formation of various palladium-containing intermediates can lead to distinct changes in the UV-Vis spectrum of the reaction mixture. By applying Beer-Lambert's law, the concentration of these species can be quantified over time, providing kinetic data for different steps in the catalytic cycle.
Table 5: Hypothetical UV-Vis Absorption Maxima for Intermediates in a Palladium-Catalyzed Reaction
| Intermediate Species | λmax (nm) |
| Pd(0) complex | ~350 |
| Oxidative addition complex | ~400 |
| Transmetalation complex | ~380 |
Note: The absorption maxima are hypothetical and would depend on the specific ligands and reaction conditions.
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically employed for the detection and characterization of chemical species that possess unpaired electrons, known as paramagnetic species. scispace.com Its application is crucial for elucidating reaction mechanisms that proceed via radical intermediates. In the context of this compound and its derivatives, EPR spectroscopy serves as a powerful tool for investigating transient radical species that may form during certain chemical transformations, such as single-electron transfer (SET) processes, oxidation reactions, or interactions with other radical species. nih.govresearchgate.net
The generation of radical intermediates from arylboronic acids can be pivotal in various synthetic methodologies. EPR studies can provide direct evidence for the existence of these short-lived species, offering insights that are often unattainable through other analytical methods. The technique involves placing a sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwave radiation is measured, which occurs when the energy of the microwaves matches the energy difference between the spin states of the unpaired electron. scispace.com
An EPR spectrum provides two key pieces of information for characterizing a radical intermediate:
The g-factor: This is a dimensionless value that is characteristic of the radical's electronic environment. It is analogous to the chemical shift in NMR spectroscopy. The g-factor helps in identifying the type of radical (e.g., carbon-centered, oxygen-centered).
Hyperfine Coupling: This refers to the splitting of EPR lines due to the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (e.g., ¹H, ¹¹B, ¹⁰B, ¹³C). The resulting splitting pattern and the magnitude of the hyperfine coupling constants (HFCs, typically denoted as a) reveal the identity and number of interacting nuclei and provide a detailed map of the unpaired electron's spin density distribution across the molecule. nih.gov
For a hypothetical radical cation derived from this compound, [(C₁₀H₁₄)B(OH)₂]•+, EPR spectroscopy would be instrumental in determining the localization of the unpaired electron. Analysis of the hyperfine coupling to the protons on the aromatic ring, the isopropyl group, and the methyl group, as well as to the ¹¹B and ¹⁰B nuclei of the boronic acid moiety, would elucidate the electronic structure of the radical. For instance, large hyperfine coupling constants for the aromatic protons would indicate significant delocalization of the spin density onto the phenyl ring.
While specific EPR studies on radical intermediates of this compound are not prevalent in the literature, data from analogous arylboron systems can be used to predict the expected parameters. In reactions involving frustrated Lewis pairs or SET reagents, arylboronic species can form radical anions or cations whose EPR signatures provide definitive proof of the reaction mechanism. nih.govresearchgate.net
| Parameter | Hypothetical Value | Information Gleaned |
|---|---|---|
| g-factor (gᵢₛₒ) | 2.0025 - 2.0035 | Characteristic of a carbon-centered aromatic radical. |
| a(¹¹B) | 0.5 - 1.5 G | Indicates the extent of spin delocalization onto the boron atom. |
| a(¹H-aromatic) | 1.0 - 5.0 G | Maps the spin density distribution on the phenyl ring. Different values are expected for the different ring protons. |
| a(¹H-isopropyl CH) | 0.1 - 0.5 G | Shows minor spin delocalization onto the isopropyl substituent. |
| a(¹H-methyl) | 0.1 - 0.5 G | Shows minor spin delocalization onto the methyl substituent. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. probion.frthermofisher.com For this compound, XPS provides invaluable information on the integrity of the compound and can be used to analyze its derivatives or its interaction with surfaces and other materials.
The analysis is performed by irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. probion.fr The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is unique to the element from which it was emitted and is also sensitive to the element's local chemical environment (its oxidation state and bonding partners). This sensitivity is known as the chemical shift. uwo.ca
A typical XPS analysis of this compound would involve two stages: a survey scan and high-resolution scans.
Survey Scan: This initial scan covers a broad range of binding energies to identify all the elements present on the surface, with the exception of hydrogen and helium. utwente.nl For pure this compound (C₁₀H₁₅BO₂), the survey spectrum would show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Boron (B 1s). From the areas of these peaks, a quantitative elemental composition can be determined.
| Element | Stoichiometric Ratio | Expected Atomic % (H-exclusive) |
|---|---|---|
| Carbon (C) | 10 | 76.9% |
| Oxygen (O) | 2 | 15.4% |
| Boron (B) | 1 | 7.7% |
High-Resolution Scans: These scans focus on the specific binding energy ranges of the detected elements to provide detailed chemical state information.
C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into multiple peaks. The main component at ~284.8 eV would correspond to the C-C and C-H bonds of the aromatic ring and alkyl groups. A smaller component at a slightly different binding energy (~284.0-284.5 eV) could be assigned to the carbon atom directly bonded to boron (C-B).
O 1s Spectrum: The O 1s peak, expected around 532-533 eV, would correspond to the oxygen atoms in the B-O-H groups of the boronic acid functionality.
B 1s Spectrum: The B 1s spectrum is particularly diagnostic. The binding energy of the B 1s electron is highly sensitive to its chemical environment. For a boronic acid, the boron is bonded to one carbon and two oxygen atoms. This environment results in a characteristic B 1s binding energy, typically observed in the range of 191.5 to 192.5 eV. researchgate.net This value is distinct from other boron species, such as elemental boron (~187-188 eV), boron carbide (~188.5 eV), or boron oxide (B₂O₃) (~193-194 eV). uwo.ca Therefore, XPS can effectively confirm the presence of the boronic acid group and detect potential degradation products like boroxines (anhydrides of boronic acids) or boron oxides. aip.org
| Chemical State/Compound Type | Typical B 1s Binding Energy (eV) |
|---|---|
| Elemental Boron (β-rhombohedral) | ~187.2 |
| Metal Borides (e.g., MeₓBᵧ) | 187.0 - 188.0 |
| Boron Carbide (B₄C) | ~188.5 |
| Arylboronic Acids (Ar-B(OH)₂) | 191.5 - 192.5 |
| Boron Oxides (e.g., B₂O₃) | 193.0 - 194.0 |
| Borates (e.g., Co(BO₂)₂) | ~191.8 |
By providing both elemental and chemical state information, XPS is a comprehensive technique for the structural elucidation and quality control of this compound and its derivatives.
Advanced Synthetic Applications of 4 Isopropyl 3 Methylphenyl Boronic Acid in Complex Molecule Construction
Formation of Carbon-Carbon Bonds
The creation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons. (4-Isopropyl-3-methylphenyl)boronic acid serves as an excellent coupling partner in a variety of palladium-catalyzed cross-coupling reactions to achieve this goal.
Synthesis of Biaryls and Arylated Compounds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, which are prevalent motifs in many biologically active compounds and advanced materials. In this reaction, an organoboron compound, such as this compound, is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org
The steric hindrance provided by the isopropyl and methyl groups in this compound can influence the efficiency and selectivity of the coupling reaction. However, the development of highly active palladium catalysts and specialized ligands has enabled the successful coupling of even sterically demanding substrates. nih.gov For instance, bulky phosphine (B1218219) ligands are often employed to facilitate the coupling of sterically hindered arylboronic acids, leading to good to excellent yields of the desired biaryl products.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Substituted Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95 |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 98 |
| 4-Isopropylphenylboronic acid | 2-Chlorotoluene | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane | 85 |
This table presents illustrative examples with structurally similar boronic acids to demonstrate the general applicability of the Suzuki-Miyaura reaction.
Coupling with Olefins and Alkynes
The arylation of unsaturated carbon-carbon bonds using arylboronic acids provides a direct route to substituted alkenes and alkynes, which are valuable intermediates in organic synthesis.
The Heck reaction , also known as the Mizoroki-Heck reaction, allows for the palladium-catalyzed coupling of aryl halides or boronic acids with alkenes. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is instrumental in forming substituted olefins. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.
Table 2: Examples of Heck-Type Coupling Reactions with Phenylboronic Acids
| Phenylboronic Acid Derivative | Olefin | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | Stilbene | 85 |
| 4-Methylphenylboronic acid | Methyl acrylate | Pd(OAc)₂ | NaOAc | Acetonitrile | Methyl 4-methylcinnamate | 90 |
| 4-Methoxyphenylboronic acid | Cyclohexene | [Pd(OAc)₂]₃ | Ag₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)cyclohexene | 75 |
This table provides examples of Heck-type reactions with substituted phenylboronic acids to illustrate the general transformation.
The Sonogashira coupling reaction is a reliable method for the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl halide or, in some variations, an arylboronic acid. beilstein-journals.orgd-nb.info This reaction is typically catalyzed by a combination of palladium and copper complexes. The use of arylboronic acids in Sonogashira-type reactions offers a milder and often more functional-group-tolerant alternative to the traditional use of aryl halides. researchgate.netorganic-chemistry.orgacs.org
Formation of Carbon-Heteroatom Bonds
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur onto an aromatic ring is a critical step in the synthesis of a vast array of functional molecules. This compound is a key substrate in several powerful reactions for forging these carbon-heteroatom bonds.
Synthesis of Arylamines
Arylamines are fundamental components of numerous pharmaceuticals and functional materials. Two primary copper- or palladium-catalyzed methods utilize arylboronic acids for their synthesis: the Chan-Lam amination and the Buchwald-Hartwig amination.
The Chan-Lam amination (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an arylboronic acid and an amine. wikipedia.orgnrochemistry.com This reaction is attractive due to its often mild reaction conditions, which can frequently be conducted at room temperature and open to the air. organic-chemistry.orgrsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org While the classic reaction uses aryl halides, variations employing arylboronic acids have been developed, expanding the synthetic toolkit for arylamine synthesis. nih.govnih.gov
Table 3: Synthesis of Arylamines using Substituted Arylboronic Acids
| Arylboronic Acid | Amine | Coupling Method | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Aniline | Chan-Lam | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 |
| 4-Tolylboronic acid | Morpholine | Chan-Lam | Cu(OAc)₂ | Et₃N | Toluene | 92 |
| 3-Methylphenylboronic acid | Benzylamine | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 88 |
This table showcases representative examples of arylamine synthesis using structurally related boronic acids.
Preparation of Phenols via Ipso-Hydroxylation
The direct conversion of an arylboronic acid to a phenol (B47542), known as ipso-hydroxylation, is a valuable transformation that avoids the harsher conditions often required in traditional phenol syntheses. This reaction typically involves the oxidation of the carbon-boron bond. researchgate.netresearchgate.net A variety of oxidizing agents can be employed, with hydrogen peroxide and sodium perborate (B1237305) being common choices. rsc.orgnih.govnih.gov The reaction is often fast and proceeds in high yield under mild conditions, making it a highly attractive method for the synthesis of substituted phenols. nih.gov
Table 4: Ipso-Hydroxylation of Substituted Arylboronic Acids
| Arylboronic Acid | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | H₂O₂ | H₂O/Acetone | 25 | 90 |
| 4-Methylphenylboronic acid | Sodium Perborate | H₂O | 25 | 92 |
| 4-Methoxyphenylboronic acid | Oxone | Acetone/H₂O | 0 | 88 |
This table illustrates the ipso-hydroxylation of various substituted arylboronic acids to provide the corresponding phenols.
Formation of Aryl Sulfides and Selenides
Aryl sulfides and selenides are important classes of compounds with applications in materials science and medicinal chemistry. Arylboronic acids serve as versatile precursors for the synthesis of these derivatives.
The synthesis of aryl sulfides from arylboronic acids can be achieved through copper-catalyzed cross-coupling reactions with thiols or their derivatives. organic-chemistry.orgnih.govthieme-connect.de These methods offer a significant advantage over traditional approaches that often require harsh reaction conditions and produce unpleasant odors.
The formation of aryl selenides from arylboronic acids has also been reported. researchgate.net These methods often involve the reaction of the boronic acid with a selenium-containing electrophile, sometimes under metal-free conditions. researchgate.net The development of efficient and mild protocols for the synthesis of aryl selenides from readily available arylboronic acids is an active area of research.
Table 5: Synthesis of Aryl Sulfides and Selenides from Arylboronic Acids
| Arylboronic Acid | Reagent | Catalyst/Conditions | Product Type | Yield (%) |
| Phenylboronic acid | Thiophenol | CuI / Base | Aryl Sulfide | 85 |
| 4-Tolylboronic acid | Ethanethiol | Cu(OAc)₂ | Aryl Sulfide | 78 |
| Phenylboronic acid | Diphenyl diselenide | Ag₂O | Aryl Selenide | 82 |
| 4-Methoxyphenylboronic acid | Benzeneseleninic acid | DMSO, 120 °C | Aryl Selenide | 75 |
This table provides examples of the synthesis of aryl sulfides and selenides from substituted arylboronic acids.
Synthesis of Haloarenes (Fluorination, Chlorination, Bromination, Iodination)
The conversion of arylboronic acids to haloarenes represents a powerful tool in organic synthesis, providing access to key intermediates for further functionalization. While specific literature detailing the halogenation of this compound is limited, established methodologies for the transformation of arylboronic acids to their corresponding haloarenes are widely applicable.
Fluorination: The synthesis of aryl fluorides from boronic acids is a significant transformation in medicinal chemistry. Copper-catalyzed methods have emerged as a prominent strategy. For instance, the copper-mediated radiofluorination of various arylboronic acids with K¹⁸F has been demonstrated to proceed with high functional group tolerance, accommodating electron-rich, electron-neutral, and electron-deficient substrates. nih.gov A proposed mechanism for the copper-mediated fluorination of arylboronate esters involves the oxidation of Cu(I) to a Cu(III)-fluoride intermediate, followed by transmetalation with the arylboronate and subsequent reductive elimination to furnish the aryl fluoride. nih.gov Palladium-catalyzed approaches have also been developed, offering an operationally simple route to aryl fluorides from arylboronic acid derivatives. organic-chemistry.orgnih.govharvard.edu
Chlorination, Bromination, and Iodination: The synthesis of chloro-, bromo-, and iodoarenes from arylboronic acids can be achieved using various halogenating agents. N-Halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly employed for these transformations. The reactions are typically straightforward and proceed under mild conditions. For example, the reaction of arylboronic acids with NIS or NBS provides the corresponding iodo- and bromoarenes in good to excellent yields, often with high regioselectivity for the ipso-substitution product. organic-chemistry.org Allylic and benzylic brominations using NBS are well-established radical reactions. masterorganicchemistry.comyoutube.comwikipedia.org The direct iodination of aromatic compounds can also be achieved with NIS, sometimes in the presence of an acid catalyst to enhance reactivity. researchgate.net
The following table summarizes general conditions for the halogenation of arylboronic acids, which can be adapted for this compound.
| Halogenation | Reagent(s) | Catalyst/Conditions | Product | General Observations |
| Fluorination | K¹⁸F | Copper catalyst | 4-Fluoro-1-isopropyl-2-methylbenzene | High functional group tolerance. |
| Chlorination | N-Chlorosuccinimide (NCS) | Palladium catalyst | 4-Chloro-1-isopropyl-2-methylbenzene | Methodologies for C(sp³)–H activation have been developed. nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | 4-Bromo-1-isopropyl-2-methylbenzene (B2474422) | Effective for allylic and benzylic bromination. masterorganicchemistry.com |
| Iodination | N-Iodosuccinimide (NIS) | Often catalyst-free | 4-Iodo-1-isopropyl-2-methylbenzene | High regioselectivity for ipso-substitution. organic-chemistry.org |
Carbon-Oxygen and Carbon-Nitrogen Bond Formations beyond Hydroxylation and Amination
Beyond simple hydroxylation and amination, this compound is a valuable partner in more complex carbon-oxygen (C-O) and carbon-nitrogen (C-N) bond-forming reactions, enabling the synthesis of diaryl ethers, N-aryl heterocycles, and amides.
Chan-Lam Coupling for C-O and C-N Bond Formation: The copper-catalyzed Chan-Lam coupling reaction is a powerful method for the formation of C-O and C-N bonds, reacting arylboronic acids with alcohols, phenols, or amines. epa.govnih.govresearchgate.net This reaction is advantageous as it can often be performed under mild conditions and is tolerant of a wide range of functional groups.
In the context of C-O bond formation, the Chan-Lam coupling allows for the synthesis of diaryl ethers through the reaction of this compound with various substituted phenols. researchgate.net Similarly, for C-N bond formation, this methodology can be applied to the N-arylation of a diverse array of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and pyridones, yielding complex N-aryl products. epa.govresearchgate.netmdpi.com The reaction mechanism is believed to involve a Cu(II) or Cu(III) intermediate.
Boronic Acid-Catalyzed Amidation: this compound can also act as a catalyst in the direct amidation of carboxylic acids with amines. This approach avoids the need for stoichiometric activating agents, offering a more atom-economical and environmentally friendly route to amides. The boronic acid catalyst is thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.netnih.govorgsyn.orgchemrxiv.org This methodology has been shown to be effective for a range of substrates, including sterically hindered carboxylic acids and poorly nucleophilic amines. researchgate.net
Below is a table illustrating the potential applications of this compound in advanced C-O and C-N bond formations.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Key Features |
| Chan-Lam Etherification | Substituted Phenols | Copper catalyst (e.g., Cu(OAc)₂) | Diaryl Ethers | Mild reaction conditions, broad substrate scope. researchgate.netnih.gov |
| Chan-Lam N-Arylation | Nitrogen Heterocycles | Copper catalyst (e.g., CuOTf) | N-Aryl Heterocycles | Effective for tautomerizable heterocycles. epa.govresearchgate.net |
| Catalytic Amidation | Carboxylic Acids/Amines | This compound | Amides | Avoids stoichiometric activating agents. researchgate.netnih.gov |
Derivatization Strategies for Solid-Phase Synthesis
The utility of this compound extends into the realm of solid-phase synthesis, a powerful technique for the rapid generation of large libraries of compounds for drug discovery and materials science.
Immobilization and Resin-to-Resin Transfer Reactions
A key step in solid-phase synthesis is the immobilization of a substrate onto a solid support. For boronic acids, a particularly effective method involves the use of N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin. cmu.edunih.gov This resin efficiently captures boronic acids, including this compound, through the formation of a stable, resin-bound boronate ester. cmu.edu The immobilization is typically rapid and occurs under mild conditions in a variety of organic solvents. cmu.edu
Once immobilized, the resin-bound this compound can participate in various reactions. A significant advantage of this approach is the ability to perform resin-to-resin transfer reactions . researchgate.net In this strategy, a reactant is attached to a second solid support, and the reaction occurs between the two immobilized species. This technique simplifies purification, as excess reagents and byproducts can be easily washed away, and the desired product is subsequently cleaved from the resin. For example, a resin-bound this compound could undergo a Suzuki-Miyaura cross-coupling reaction with an aryl halide immobilized on a different resin. researchgate.netnih.gov
Combinatorial Library Synthesis of this compound Derivatives
The immobilization of this compound on a solid support is particularly amenable to combinatorial library synthesis . researchgate.net By employing a split-and-pool strategy, a large number of diverse molecules can be synthesized in a systematic and efficient manner.
For example, a library of biaryl compounds could be generated by reacting resin-bound this compound with a diverse set of aryl halides in a Suzuki-Miyaura cross-coupling reaction. mdpi.com The solid-phase approach allows for the use of excess reagents to drive the reactions to completion, with purification being a simple matter of washing the resin. Subsequent cleavage from the solid support would then yield a library of biaryl molecules, each containing the (4-isopropyl-3-methylphenyl) moiety. This strategy significantly streamlines the synthesis and purification process, making it a powerful tool for generating molecular diversity.
The following table outlines the key aspects of using this compound in solid-phase synthesis.
| Solid-Phase Application | Key Technique/Strategy | Advantages | Potential Library |
| Immobilization | N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin | Efficient capture, mild conditions, broad solvent compatibility. cmu.edunih.gov | N/A |
| Resin-to-Resin Transfer | Reaction between two immobilized species | Simplified purification, high product purity. researchgate.net | Biaryls, Diaryl Ethers |
| Combinatorial Synthesis | Split-and-pool strategy | Rapid generation of large compound libraries, streamlined workflow. researchgate.net | Diverse biaryls and other cross-coupled products. |
Emerging Research Frontiers and Future Perspectives for Arylboronic Acids
Exploration of Novel Catalytic Systems
The development of new catalytic methods is a cornerstone of modern chemistry, aiming for more efficient, sustainable, and cost-effective synthesis.
First-Row Transition Metal Catalysis (e.g., Iron, Cobalt, Nickel)
The use of earth-abundant first-row transition metals like iron, cobalt, and nickel as catalysts is a significant trend, offering a sustainable alternative to precious metals like palladium. researchgate.netnih.gov These metals can facilitate a variety of cross-coupling reactions and C-H functionalization. sustech.edu.cn Research in this area focuses on developing ligands and reaction conditions that enable these less reactive metals to achieve transformations similar to their precious metal counterparts. However, no specific studies detailing the use of (4-Isopropyl-3-methylphenyl)boronic acid as a coupling partner in reactions catalyzed by iron, cobalt, or nickel are present in the reviewed literature.
Photocatalysis and Electrocatalysis in C-B Bond Activation
Photocatalysis and electrocatalysis offer unique pathways for activating chemical bonds by using light or electricity, respectively. These methods can generate radical species from boronic acids under mild conditions, enabling novel transformations. researchgate.net For instance, organic photocatalysts can replace traditional iridium-based catalysts to oxidize boronic acid derivatives, initiating radical couplings. researchgate.net Similarly, photoelectrochemical methods are being developed for the C-H borylation of unactivated hydrocarbons. nih.gov Despite these advancements, the literature lacks specific examples or studies on the photocatalytic or electrocatalytic activation of the carbon-boron bond in this compound.
Frustrated Lewis Pairs (FLPs) in Boronic Acid Chemistry
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. wikipedia.org This "unquenched" reactivity allows them to activate a variety of small molecules, most notably hydrogen, for metal-free hydrogenations. wikipedia.org The field of FLP chemistry has expanded beyond the initial phosphine (B1218219)/borane systems to include a wider range of main-group elements. researchgate.net The core concept involves highly electrophilic boranes, and while boronic acids are Lewis acidic, their role and specific application in FLP chemistry are not as well-defined. There is no documented research involving this compound in the context of FLP chemistry.
C-H Functionalization and Borylation of Unactivated Hydrocarbons
Directly converting C-H bonds into C-B bonds is a powerful strategy for creating valuable organoboron compounds from simple hydrocarbon feedstocks. nih.gov This process, known as C-H borylation, often utilizes iridium or rhodium catalysts to functionalize previously unreactive C-H bonds. Research has also focused on achieving unconventional regioselectivity, targeting specific C-H bonds based on steric or electronic factors. nih.gov While a similarly substituted precursor, 3-bromo-1-isopropylbenzene, has been shown to undergo borylation, there are no available studies that employ this compound itself as a reagent or product in targeted C-H functionalization or borylation of unactivated hydrocarbons. nih.gov
Boron Compounds in Supramolecular Chemistry and Functional Materials
The unique ability of boronic acids to form reversible covalent bonds with diols has made them a valuable component in supramolecular chemistry and the design of functional materials, such as sensors and self-healing polymers.
Design of Supramolecular Architectures with Boronic Acid Recognition Motifs
The interaction between boronic acids and diols is highly specific and pH-dependent, making it an excellent recognition motif for building complex supramolecular structures. This has been exploited to create glucose sensors, dynamic polymers, and stimuli-responsive gels. The design of these materials depends on the specific structure and properties of the arylboronic acid used. At present, there is no published research detailing the design or application of this compound as a recognition motif in any supramolecular architectures or functional materials.
Bioconjugation Strategies Utilizing Reversible Covalent Bonding of Boronic Acids
The unique ability of boronic acids to form reversible covalent bonds with specific functional groups has positioned them as valuable tools in chemical biology and bioconjugation. This reactivity is primarily centered on the interaction between the Lewis acidic boron atom and Lewis basic nucleophiles, such as those found on biomolecules. Although specific studies detailing the use of this compound in bioconjugation are not prominent in current research, the principles governing its potential application can be understood from the extensive studies on other arylboronic acids.
The cornerstone of these strategies is the formation of cyclic boronate esters through the reaction with 1,2- or 1,3-diols. nih.gov Many biologically significant molecules, including carbohydrates, glycoproteins, and certain nucleotide derivatives like adenosine (B11128) triphosphate (ATP), contain diol moieties. This interaction is rapid, strong, and, crucially, reversible under specific physiological conditions, such as changes in pH or in the presence of competing diols. nih.gov This dynamic nature allows for the development of stimuli-responsive systems for applications like selective drug delivery or live-cell imaging. nih.gov
Another key strategy involves the interaction of boronic acids with other nucleophiles like serine, threonine, or lysine (B10760008) residues in proteins. nih.gov This can lead to the formation of reversible adducts that can modulate protein function, making boronic acids a key "warhead" in the design of reversible covalent inhibitors. nih.gov
For this compound, its specific substitution pattern—an isopropyl group and a methyl group on the phenyl ring—would influence its reactivity. These alkyl groups are electron-donating, which could modulate the Lewis acidity of the boron center. Furthermore, the steric bulk of the isopropyl group may affect the kinetics and thermodynamics of binding to biological targets compared to less substituted phenylboronic acids.
Table 1: General Strategies for Reversible Covalent Bioconjugation with Boronic Acids
| Interaction Type | Target Biomolecule Moiety | Resulting Bond | Key Features |
|---|---|---|---|
| Boronate Ester Formation | cis-Diols (e.g., in carbohydrates, glycoproteins) | Cyclic Boronate Ester | pH-sensitive; Reversible with competing diols. nih.gov |
| Adduct Formation | Serine, Threonine Hydroxyls | Tetrahedral Boronate Adduct | Forms reversible covalent inhibitors with enzymes like proteases. nih.gov |
| Iminoboronate Formation | N-terminal amines, Lysine | Iminoboronate Complex | Dynamic and reversible, useful for protein labeling and inhibition. |
Development of Next-Generation Boronic Acid Reagents and Building Blocks
Arylboronic acids are foundational building blocks in modern organic synthesis, most famously for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comchemimpex.com This reaction allows for the efficient formation of carbon-carbon bonds, typically to construct biaryl structures that are prevalent in pharmaceuticals and advanced materials. chemimpex.com this compound serves as a standard reagent in this context, enabling the introduction of the 4-isopropyl-3-methylphenyl moiety into a target molecule.
The development of "next-generation" boronic acid reagents is focused on expanding their utility beyond simple cross-coupling. This includes creating building blocks that are more stable, have broader functional group tolerance, and can be used in more complex, multi-step, or automated synthetic processes. mdpi.com A significant advancement in this area is the development of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates. These protected forms of boronic acids are exceptionally stable to a wide range of reaction conditions and are compatible with chromatography, allowing for their use in lengthy, iterative syntheses to build complex molecules that would be inaccessible with traditional boronic acids. mdpi.com
While there is no specific literature detailing this compound as a "next-generation" reagent itself, it represents a class of highly functionalized building blocks that are crucial for creating molecular complexity. The specific substitution pattern of this compound is valuable for synthesizing sterically hindered biaryl systems or for structure-activity relationship (SAR) studies in drug discovery, where fine-tuning of hydrophobic and steric properties is required. Its utility lies in providing a specific structural motif that can be reliably incorporated into larger, more complex architectures.
Table 2: Role of Arylboronic Acids as Synthetic Building Blocks
| Application Area | Reaction Type | Role of Boronic Acid | Significance |
|---|---|---|---|
| Medicinal Chemistry | Suzuki-Miyaura Coupling | Source of aryl group | Synthesis of biaryl scaffolds for pharmaceuticals. mdpi.comchemimpex.com |
| Materials Science | Polymerization | Monomer or cross-linker | Creation of polymers and covalent organic frameworks (COFs). |
| Organic Synthesis | Chan-Lam-Evans Coupling | Arylating agent | Formation of carbon-heteroatom (C-N, C-O) bonds. |
Q & A
Q. What are the optimal synthetic routes for (4-Isopropyl-3-methylphenyl)boronic acid, and how can its purity be validated?
The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to couple aryl halides with boronic acid precursors. Due to steric hindrance from the isopropyl and methyl groups, reaction conditions (e.g., temperature, ligand selection) must be optimized to improve yield . Purification often requires recrystallization or column chromatography. Purity validation employs LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for trace impurity detection, with NMR (¹H, ¹³C, and ¹¹B) confirming structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹¹B NMR : To confirm boronic acid moiety presence and assess electronic environment shifts (~30 ppm for trigonal planar boron) .
- HPLC : For monitoring reaction progress and isolating intermediates .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially given boron’s natural isotopic distribution .
Advanced Research Questions
Q. How can researchers design boronic acid-based drug candidates using this compound to enhance proteasome inhibition?
Rational drug design strategies include:
- Substrate mimicry : Modifying the aryl backbone to mimic proteasome-binding peptides, leveraging the boronic acid’s electrophilicity for covalent threonine targeting .
- Co-crystallization studies : To analyze binding modes with the 20S proteasome, optimizing steric and electronic interactions from the isopropyl/methyl substituents .
- Pharmacokinetic tuning : Introducing hydrophilic groups to improve solubility while retaining target affinity .
Q. What methodological approaches are recommended to analyze the kinetic parameters of diol binding with this compound under physiological conditions?
- Stopped-flow fluorescence spectroscopy : Measures binding kinetics (kon/koff) in milliseconds to seconds, critical for real-time glucose-sensing applications .
- pH-controlled experiments : Adjusting pH between boronic acid pKa (~8.5) and boronate ester pKa (~6) to study binding reversibility .
- Competitive assays : Using sugars (e.g., fructose, glucose) to rank binding affinities and correlate with thermodynamic data .
Q. How can non-specific interactions be minimized when using this compound in glycoprotein capture assays?
- Buffer optimization : High ionic strength buffers (e.g., 150 mM NaCl) reduce electrostatic interference, while sorbitol addition competes with weak diol binders .
- Surface functionalization : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates to orient the binding site away from non-specific protein interactions .
Q. What strategies are effective for incorporating this compound into stimuli-responsive hydrogels, and how is cross-linking efficiency assessed?
- Copolymerization : Grafting the boronic acid onto polysaccharides (e.g., dextran) via carbodiimide chemistry, enabling diol-dependent reversible cross-linking .
- Rheological testing : Monitoring storage (G’) and loss (G’’) moduli under varying glucose concentrations to assess dynamic stiffness .
- Swelling studies : Quantifying hydrogel expansion/contraction in response to pH or diol gradients .
Q. In thermal stability studies, how does the substitution pattern (isopropyl/methyl groups) of this compound influence its degradation pathways?
- Thermogravimetric analysis (TGA) : Comparing decomposition onset temperatures with simpler aryl boronic acids (e.g., phenylboronic acid) to evaluate steric effects on thermal resistance .
- Atmosphere-controlled experiments : Degradation under nitrogen vs. air identifies oxidative pathways, with methyl/isopropyl groups potentially forming char residues that enhance flame retardancy .
Q. How can researchers resolve contradictions in binding affinity data for this compound when applied to different diol-containing analytes?
- Systematic pH titration : Binding constants (Ka) vary with pH due to boronate ester formation; pH must be standardized across studies .
- Secondary interaction screening : Using surface plasmon resonance (SPR) to differentiate specific boronic acid-diol binding from hydrophobic/ionic interactions .
- Computational modeling : Molecular docking to predict steric clashes or favorable interactions from substituents, guiding experimental redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
